molecular formula C6H9N5O2 B14009456 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide CAS No. 30855-60-8

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide

Cat. No.: B14009456
CAS No.: 30855-60-8
M. Wt: 183.17 g/mol
InChI Key: TVGUVTJQZMJLOW-UHFFFAOYSA-N
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Description

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU . The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as 6-amino-3-methylpyrimidinones and 6-amino-5-carboxamidouracils . These compounds share structural similarities but may differ in their functional groups and specific applications.

Uniqueness

What sets 6-Amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in scientific research and industry.

Properties

CAS No.

30855-60-8

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

6-amino-3-(methoxymethyl)-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C6H9N5O2/c1-13-2-3-9-4(6(8)12)5(7)11-10-3/h2H2,1H3,(H2,7,11)(H2,8,12)

InChI Key

TVGUVTJQZMJLOW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(N=N1)N)C(=O)N

Origin of Product

United States

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